molecular formula C10H10Cl2O2 B8458626 2-(3,5-Dichlorobenzyl)propanoic acid

2-(3,5-Dichlorobenzyl)propanoic acid

Cat. No. B8458626
M. Wt: 233.09 g/mol
InChI Key: REOQUNARKTYCEN-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorobenzyl)propanoic acid is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
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properties

Product Name

2-(3,5-Dichlorobenzyl)propanoic acid

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-6(10(13)14)2-7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14)

InChI Key

REOQUNARKTYCEN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(1-(2-(benzyloxy)-2-oxoethyl)cyclopentanecarboxamido)-2-(3,5-dichlorobenzyl)propanoate (130 mg, 0.237 mmol) in TFA (1.5 ml), pentamethylbenzene (351 mg, 2.370 mmol) was added at room temperature. After stirred for 2 hr, the reaction mixture was concentrated under reduced pressure. The obtained crude material was hydrogenated under hydrogen atmosphere (1 atm) with Pd/C in EtOAc for 0.5 hr at room temperature. The reaction mixture was filtered, and the filtered cake was washed with MeOH. The combined filtrate was concentrated under reduced pressure. The obtained residue was purified by RP-HPLC (SunFire, H2O (0.1% TFA)/CH3CN) to give 341-(carboxymethyl)cyclopentanecarboxamido)-2-(3,5-dichlorobenzyl)propanoic acid (62.5 mg); Retention time=0.71 minutes (condition B); MS (m+1)=402.0; 1H NMR (400 MHz, DMSO-6, mixture of rotamers) δ ppm 1.47-1.58 (m, 6H) 1.95-2.05 (m, 2H) 2.54-2.63 (m, 2H) 2.68-2.85 (m, 3H) 3.13-3.29 (m, 2H) 7.24 (d, J=1.8 Hz, 2H) 7.42-7.43 (m, 1H) 7.60-7.63 (m, 1H); HRMS (ES+) m/z for C18H22Cl2NO5 [M+H]+ calcd 402.0875. found 402.0854
Name
tert-butyl 3-(1-(2-(benzyloxy)-2-oxoethyl)cyclopentanecarboxamido)-2-(3,5-dichlorobenzyl)propanoate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
351 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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